Phenylpropylmethylamine-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

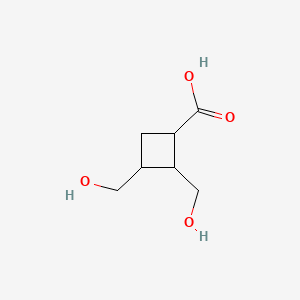

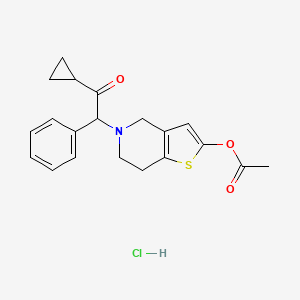

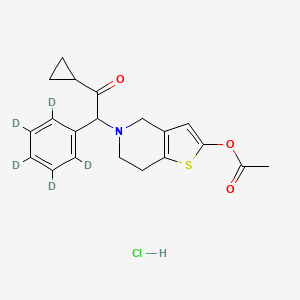

Phenylpropylmethylamine-d3 Hydrochloride is a stable isotope labelled compound . It is a derivative of phenethylamine and is used in neurology research . The molecular formula is C10H13D3ClN and the molecular weight is 188.71 .

Molecular Structure Analysis

The molecular structure of Phenylpropylmethylamine-d3 Hydrochloride consists of a phenyl group (C6H5-) attached to a propyl group (C3H7-) and a methylamine group (CH3NH2) with three deuterium atoms .Aplicaciones Científicas De Investigación

Oxidation and Kinetic Studies

Phenylpropanolamine hydrochloride, closely related to Phenylpropylmethylamine-d3 Hydrochloride, has been studied in the context of its oxidation properties. Mohana and Prasad (2008) explored the kinetics of oxidation of Phenylpropanolamine hydrochloride with sodium Nchlorobenzenesulfonamide, catalyzed by Ru (III) in hydrochloric acid medium. This research provides insights into the chemical behavior and potential applications of similar compounds in various industrial and scientific processes (Mohana & Prasad, 2008).

Surface Active Metal Complexes

The synthesis and characterization of surface-active mixed-ligand complexes of metals, which include chelating ligands like ethylenediamine and phenanthroline, have been studied. These findings by Kumaraguru and Santhakumar (2009) can be relevant for understanding how Phenylpropylmethylamine-d3 Hydrochloride could interact in similar complex formations, potentially useful in materials science and catalysis (Kumaraguru & Santhakumar, 2009).

Pharmacological Relevance in Neuroscience

Research on compounds structurally related to Phenylpropylmethylamine-d3 Hydrochloride, like SCH23390, has revealed their role in inhibiting G protein-coupled inwardly rectifying potassium channels, as discovered by Kuzhikandathil and Oxford (2002). This could have implications in neurological research and drug development (Kuzhikandathil & Oxford, 2002).

Potential Drug Carrier Applications

The use of oxidized cellulose dispersions for drug delivery, specifically for phenylpropanolamine, a compound similar to Phenylpropylmethylamine-d3 Hydrochloride, has been researched by Zhu, Kumar, and Banker (2004). This could indicate the potential for Phenylpropylmethylamine-d3 Hydrochloride in drug delivery systems (Zhu, Kumar, & Banker, 2004).

Dopamine Receptor Research

Compounds similar to Phenylpropylmethylamine-d3 Hydrochloride have been investigated for their selective binding to dopamine receptors. Grundt et al. (2007) researched dopamine D3 receptor ligands, which could be relevant in understanding how Phenylpropylmethylamine-d3 Hydrochloride might interact with similar receptors, important in neuropharmacology and the treatment of substance abuse (Grundt et al., 2007).

Safety and Hazards

Phenylpropylmethylamine-d3 Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .

Propiedades

Número CAS |

1246820-88-1 |

|---|---|

Nombre del producto |

Phenylpropylmethylamine-d3 Hydrochloride |

Fórmula molecular |

C10H16ClN |

Peso molecular |

188.713 |

Nombre IUPAC |

2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |

Clave InChI |

OQHDRLTXPGYYJN-MUTAZJQDSA-N |

SMILES |

CC(CNC)C1=CC=CC=C1.Cl |

Sinónimos |

N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)